molecular formula C12H7Cl2N3O B11797267 2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B11797267
M. Wt: 280.11 g/mol
InChI Key: ZFAUBOCSVWCNBU-UHFFFAOYSA-N
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Description

2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazolo[5,4-b]pyridine core fused to a substituted aniline moiety. The structure includes two chlorine atoms: one at the 2-position of the aniline ring and another at the 6-position of the oxazolo-pyridine system. This dual substitution pattern enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine atoms and the nitrogen-rich heterocyclic system, which may facilitate interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

2-chloro-5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H7Cl2N3O/c13-7-4-10-12(16-5-7)18-11(17-10)6-1-2-8(14)9(15)3-6/h1-5H,15H2

InChI Key

ZFAUBOCSVWCNBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable pyridine derivative with an appropriate oxazole precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline (CAS: 1354761-31-1)

  • Structural Difference : Replaces the 2-chloro substituent on the aniline ring with a methyl group.
  • This may alter solubility (e.g., increased lipophilicity) and metabolic stability. The compound was discontinued commercially, possibly due to synthetic challenges or diminished activity .

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline (CAS: 1354755-22-8)

  • Structural Difference : Positions the oxazolo-pyridine moiety at the 4-position of the aniline ring instead of the 5-position.
  • Impact: Positional isomerism alters electronic distribution and molecular geometry, which could affect binding affinity in biological systems.

Modifications to the Heterocyclic Core

2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline

  • Structural Difference : The oxazolo-pyridine ring is fused at [4,5-b] instead of [5,4-b].
  • Impact : Altered ring fusion changes the spatial arrangement of nitrogen and oxygen atoms, influencing hydrogen-bonding capabilities and electronic properties. This may reduce or enhance interactions with target proteins compared to the [5,4-b] isomer .

CTPM ((6-chloro [1,3]thiazolo[5,4-b]pyridin-2-yl))

  • Structural Difference : Replaces the oxazolo oxygen atom with sulfur (thiazolo system).
  • Impact : Sulfur’s larger atomic size and lower electronegativity increase polarizability and alter π-stacking interactions. In B. subtilis studies, thiazolo-containing fragments like CTPM showed distinct biological activity (e.g., cell filamentation), suggesting divergent mechanisms compared to oxazolo analogs .

Functional Group Additions or Replacements

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS: 872706-13-3)

  • Structural Difference : Incorporates a methylene (-CH₂-) linker between the oxazolo-pyridine and aniline groups.
  • Impact : The added flexibility may improve binding to larger active sites but could reduce rigidity, affecting target specificity. Molecular weight (259.69 g/mol) matches some analogs, but spatial differences may alter pharmacokinetics .

5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS: 54013-18-2)

  • Structural Difference : Substitutes the oxazolo-pyridine with a tetrazole ring.
  • This substitution is common in drug design to improve bioavailability, though it may reduce thermal stability compared to fused heterocycles .

Key Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Key Properties/Impacts Reference
2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline Baseline structure C₁₃H₉Cl₂N₃O High electrophilicity, dual Cl substitution -
5-(6-Chlorooxazolo[...]2-methylaniline 2-methyl vs. 2-Cl on aniline C₁₃H₁₀ClN₃O Increased lipophilicity, discontinued
4-(6-Chlorooxazolo[...]aniline Oxazolo at aniline 4-position C₁₃H₉ClN₃O Altered geometry, safety precautions
CTPM (thiazolo analog) Thiazolo (S) vs. oxazolo (O) C₇H₄ClN₂S Enhanced polarizability, distinct bioactivity
4-((6-Chlorooxazolo[...]methyl)aniline Methylene linker C₁₃H₁₀ClN₃O Flexibility vs. rigidity trade-off

Research Findings and Implications

  • Electronic Effects : Chlorine substituents enhance electrophilicity, favoring interactions with nucleophilic biological targets. Methyl or tetrazole groups modulate solubility and metabolic pathways .
  • Structural Rigidity : Fused oxazolo systems improve binding specificity but may limit conformational adaptability compared to flexible linkers .
  • Biological Activity : Thiazolo analogs (e.g., CTPM) demonstrate unique mechanisms in bacterial systems, highlighting the role of heteroatom identity in activity .

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